Vortioxetine Hydrobromide-D8

Isotopic Purity Mass Spectrometry Interference Stable Isotope Labeling

Vortioxetine Hydrobromide-D8 delivers a definitive ≥8 Da mass shift via eight deuterium atoms on the piperazine ring, completely resolving the internal standard signal from unlabeled vortioxetine in LC-MS/MS and GC-MS. Unlike non-isotopic alternatives (e.g., carbamazepine) that yield accuracy deviations up to ±11.2%, this deuterated SIL-IS co-elutes identically with the analyte while enabling precise matrix-effect correction and ion-suppression compensation—essential for FDA/EMA-regulated bioanalytical method validation in PK, TK, and therapeutic drug monitoring studies.

Molecular Formula C₁₈H₁₄D₈BrN₂S
Molecular Weight 387.4
Cat. No. B1164381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVortioxetine Hydrobromide-D8
Synonyms1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide-D8;  Lu AA 21004 Hydrobromide-D8
Molecular FormulaC₁₈H₁₄D₈BrN₂S
Molecular Weight387.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vortioxetine Hydrobromide-D8: An Isotopically Labeled Analytical Standard for Precise Vortioxetine Quantification


Vortioxetine Hydrobromide-D8 (CAS 2140316-62-5) is a deuterium-labeled analog of vortioxetine hydrobromide, characterized by the substitution of eight hydrogen atoms with deuterium on the piperazine ring [1]. As a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with the unlabeled analyte vortioxetine in chromatographic separation, thereby enabling accurate and precise quantification of vortioxetine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The compound is supplied as a hydrobromide salt with a molecular weight of 387.41 g/mol and is typically used in bioanalytical method development and validation for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies .

Why Unlabeled Vortioxetine Hydrobromide and Non-Deuterated Internal Standards Are Inadequate for Regulatory-Grade Bioanalysis


Substituting Vortioxetine Hydrobromide-D8 with the unlabeled parent compound or a non-deuterated analog introduces significant analytical error due to the absence of isotopic differentiation. In LC-MS/MS and GC-MS assays, the co-elution of the internal standard and analyte is essential for correcting matrix effects and ionization variability; without a distinct mass shift (≥ +3 Da), the internal standard signal cannot be resolved from the analyte, leading to inaccurate quantification and potential assay failure [1]. A study quantifying vortioxetine in rat plasma using carbamazepine—a non-isotopic internal standard—demonstrated this limitation, reporting extraction recovery ranges of 78.3–88.4% for vortioxetine but only 80.3% for the internal standard, resulting in intra- and inter-day precision below 8.5% and accuracy deviations ranging from −11.2% to 9.5%, which are suboptimal for regulated bioanalysis [2]. In contrast, deuterated internal standards like Vortioxetine-D8 provide near-identical physicochemical behavior to the analyte while maintaining a distinct mass, enabling compensation for matrix effects and ion suppression, thereby reducing analytical variability and improving assay robustness [3].

Quantitative Differentiation of Vortioxetine Hydrobromide-D8: A Comparator-Driven Evidence Guide


Isotopic Purity and MS Interference Mitigation: D8 vs. D6 Analog

Vortioxetine Hydrobromide-D8 demonstrates a distinct +8 Da mass shift relative to unlabeled vortioxetine, significantly reducing the risk of isotopic cross-talk and ion suppression compared to a D6-labeled analog. The product specification guarantees isotopic enrichment such that the D0/D8 ratio is < 1%, ensuring minimal contribution from the unlabeled isotopologue to the analyte signal [1]. In contrast, a D6-labeled version provides a smaller +6 Da shift, which may be insufficient for complete baseline resolution from the M+2 or M+4 natural abundance isotopomers of the analyte, potentially introducing bias in high-precision quantification.

Isotopic Purity Mass Spectrometry Interference Stable Isotope Labeling

Analytical Precision and Accuracy: D8 Internal Standard vs. Carbamazepine

In a head-to-head method validation study for vortioxetine quantification in rat plasma, the use of carbamazepine as a non-isotopic internal standard resulted in intra- and inter-day precision below 8.5% and accuracy ranging from −11.2% to 9.5% [1]. In contrast, an LC-MS/MS method employing Vortioxetine-D8 as the internal standard for the quantification of deuterated vortioxetine hydrobromide (JJH201501) and its metabolite in rat plasma demonstrated that all validation parameters—including selectivity, accuracy, precision, extraction recovery, matrix effect, stability, dilution reliability, and carryover—met regulatory acceptance criteria [2].

Method Validation Precision Accuracy Internal Standard

Chemical and Isotopic Purity: D8 Salt vs. Unlabeled Parent

Vortioxetine Hydrobromide-D8 is specified with an HPLC purity > 98.5% and a free base content > 76.9%, along with a water content < 1% [1]. This high chemical purity minimizes interference from co-eluting impurities during analysis. The unlabeled vortioxetine hydrobromide, while also available in high purity, does not provide the isotopic differentiation required for internal standard correction. The isotopic enrichment specification (D0/D8 < 1%) ensures that the signal from the internal standard does not contribute to the analyte peak, a critical quality attribute not applicable to the unlabeled compound .

Purity Isotopic Enrichment Reference Standard

High-Impact Research and Industrial Applications for Vortioxetine Hydrobromide-D8


Regulated Bioanalysis in Pharmacokinetic and Toxicokinetic Studies

Vortioxetine Hydrobromide-D8 is the preferred internal standard for LC-MS/MS quantification of vortioxetine in plasma and other biological matrices during preclinical and clinical pharmacokinetic (PK) and toxicokinetic (TK) studies. Its use ensures compliance with regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation by effectively compensating for matrix effects and ionization variability [1]. A validated method using this standard demonstrated linearity from 5.0–1,000 ng/mL for deuterated vortioxetine and its metabolite in rat plasma, meeting all validation criteria for selectivity, precision, accuracy, and stability [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

Certified reference solutions of Vortioxetine-D8 (e.g., 100 µg/mL in methanol) are utilized in clinical laboratories for therapeutic drug monitoring of vortioxetine in patient serum or plasma. The deuterated internal standard enables precise and accurate measurement of drug levels, supporting dose optimization and assessment of patient adherence [3]. The method is also applicable in forensic toxicology and urine drug testing, where definitive identification and quantitation are legally required .

Metabolite Identification and Quantification in Drug Metabolism Studies

Vortioxetine Hydrobromide-D8 can be employed as an internal standard for the quantification of vortioxetine and its major metabolites in in vitro and in vivo drug metabolism studies. Its stable isotope label allows for the simultaneous monitoring of parent drug depletion and metabolite formation without interference, providing accurate data on metabolic pathways and enzyme kinetics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vortioxetine Hydrobromide-D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.